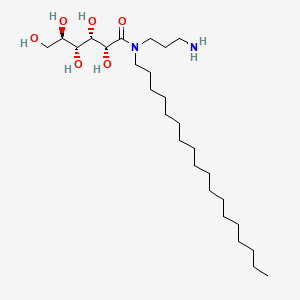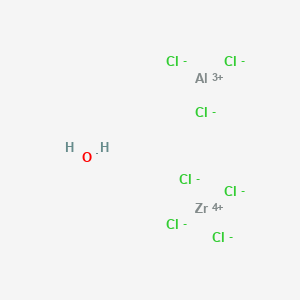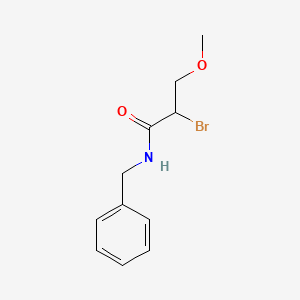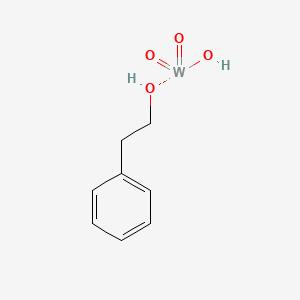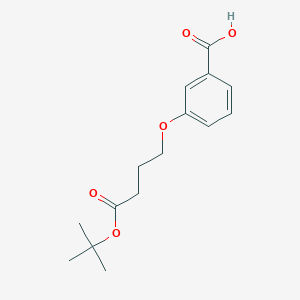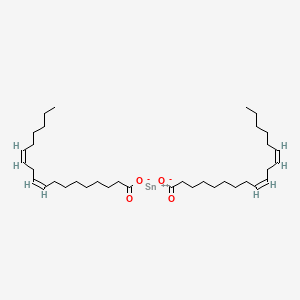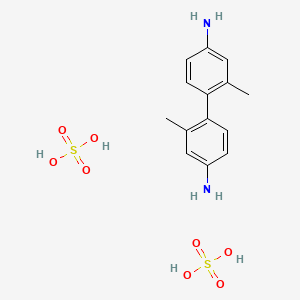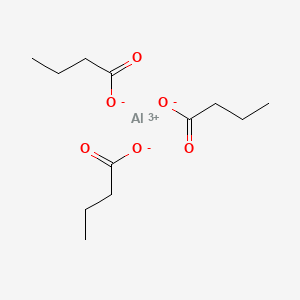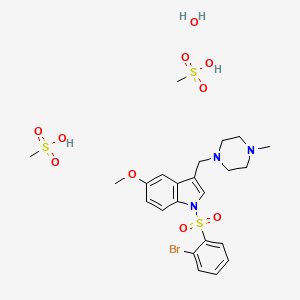
SUVN-502 dimesylate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SUVN-502 dimesylate monohydrate is a novel, potent, safe, highly selective, and orally active antagonist at a central nervous system serotonin receptor site 5-HT6. It is intended for the treatment of cognitive disorders such as Alzheimer’s disease and schizophrenia . This compound has shown promise in preclinical models of cognitive deterioration, suggesting its potential role in treating dementia related to Alzheimer’s disease .
Méthodes De Préparation
The synthetic route for SUVN-502 dimesylate monohydrate involves the preparation of 1-(2-bromobenzenesulfonyl)-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole, followed by its conversion to the dimesylate monohydrate form . The reaction conditions typically involve the use of organic solvents and reagents under controlled temperature and pressure conditions. Industrial production methods would likely involve scaling up these reactions while ensuring the purity and stability of the final product .
Analyse Des Réactions Chimiques
SUVN-502 dimesylate monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
SUVN-502 dimesylate monohydrate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of serotonin receptor antagonists.
Biology: It is used in preclinical studies to understand its effects on cognitive functions and neurotransmission.
Medicine: It is being investigated for its potential to treat cognitive disorders such as Alzheimer’s disease and schizophrenia.
Industry: It may be used in the development of new therapeutic agents targeting serotonin receptors
Mécanisme D'action
SUVN-502 dimesylate monohydrate exerts its effects by selectively antagonizing the 5-HT6 serotonin receptor. This receptor is primarily expressed in the brain and is involved in neurotransmission related to cognition and memory. By blocking this receptor, this compound increases cholinergic and glutamatergic signaling, which can improve cognitive functions . The molecular targets and pathways involved include the modulation of cholinergic and glutamatergic neurotransmission in relevant brain regions .
Comparaison Avec Des Composés Similaires
SUVN-502 dimesylate monohydrate is unique due to its high selectivity and potency as a 5-HT6 receptor antagonist. Similar compounds include:
- Intepirdine
- Idalopirdine
- Dimebon
- PF-05212377
These compounds also target the 5-HT6 receptor but have been discontinued due to lack of efficacy . This compound stands out due to its superior pharmacokinetic profile and potential therapeutic benefits .
Propriétés
Numéro CAS |
1791396-45-6 |
|---|---|
Formule moléculaire |
C23H34BrN3O10S3 |
Poids moléculaire |
688.6 g/mol |
Nom IUPAC |
1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C21H24BrN3O3S.2CH4O3S.H2O/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22;2*1-5(2,3)4;/h3-8,13,15H,9-12,14H2,1-2H3;2*1H3,(H,2,3,4);1H2 |
Clé InChI |
XKDCUJBWVGDNSH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br.CS(=O)(=O)O.CS(=O)(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


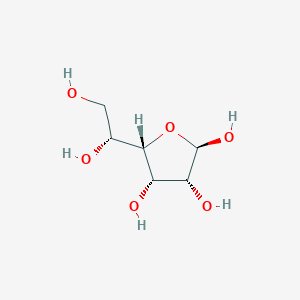
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
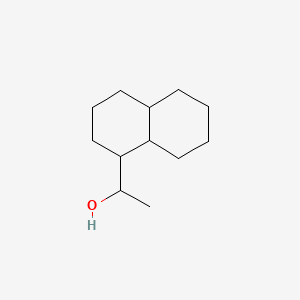
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
